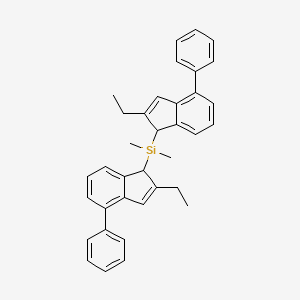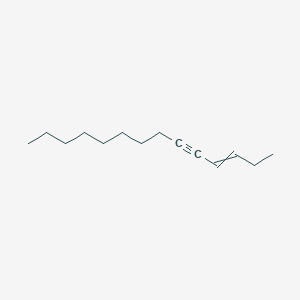
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane is a complex organosilicon compound characterized by its unique structure, which includes two ethyl-phenyl-indene groups attached to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane typically involves the reaction of 2-ethyl-4-phenyl-1H-indene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, facilitating the formation of stable compounds. The indene groups provide additional stability and reactivity, allowing the compound to participate in various chemical reactions. The pathways involved in its action depend on the specific application and the conditions under which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(methyl)silane
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(ethyl)silane
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(phenyl)silane
Uniqueness
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane is unique due to its specific combination of ethyl-phenyl-indene groups and dimethylsilane core. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. The presence of two ethyl-phenyl-indene groups enhances its stability and reactivity compared to similar compounds with different substituents.
Eigenschaften
| 154380-64-0 | |
Molekularformel |
C36H36Si |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
bis(2-ethyl-4-phenyl-1H-inden-1-yl)-dimethylsilane |
InChI |
InChI=1S/C36H36Si/c1-5-25-23-33-29(27-15-9-7-10-16-27)19-13-21-31(33)35(25)37(3,4)36-26(6-2)24-34-30(20-14-22-32(34)36)28-17-11-8-12-18-28/h7-24,35-36H,5-6H2,1-4H3 |
InChI-Schlüssel |
SBRWFIXKFLEMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C4=CC=CC(=C4C=C3CC)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/no-structure.png)


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)


